Methyl 6-nitronicotinate

Übersicht

Beschreibung

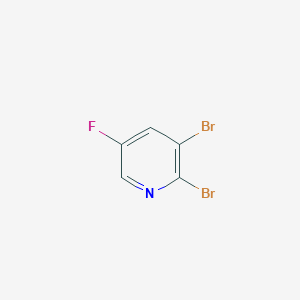

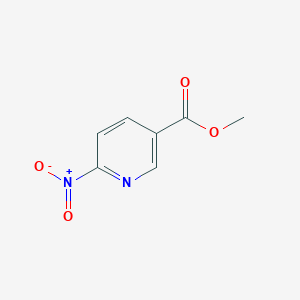

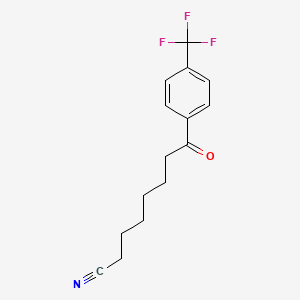

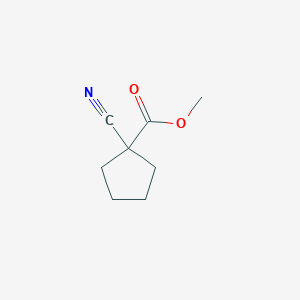

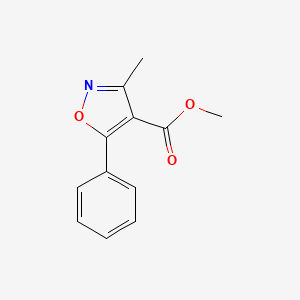

Methyl 6-nitronicotinate is an organic compound with the CAS Number: 54973-78-3. It has a molecular weight of 182.14 and its IUPAC name is methyl 6-nitronicotinate .

Synthesis Analysis

The synthesis of Methyl 6-nitronicotinate involves a multi-step reaction with 2 steps. The first step involves the use of KMnO4 and H2O, and the second step involves diethyl ether . Another synthesis method involves taking 6-methyl nicotinate as a raw material, reacting under the action of bromine and sodium acetate to generate 6-tribromomethyl nicotinate .Molecular Structure Analysis

The molecular structure of Methyl 6-nitronicotinate is represented by the formula C7H6N2O4 .Physical And Chemical Properties Analysis

Methyl 6-nitronicotinate is a solid at room temperature. It has a boiling point of 338.8±27.0 C at 760 mmHg and a melting point of 130-131 C .Wissenschaftliche Forschungsanwendungen

Anticoccidial Agents

- Synthesis and Anticoccidial Activity : Research by Morisawa et al. (1977) delved into the synthesis of nitronicotinamide analogues, including 2-Methyl-5-nitronicotinamide, derived from ethyl 2-methyl-5-nitronicotinate. These compounds showed significant anticoccidial activity against Eimeria tenella, a common parasite in poultry (Morisawa et al., 1977).

Chemistry and Drug Design

- 1,3-Dipolar Cycloadditions : A study by Carda et al. (2000) explored the 1,3-dipolar cycloadditions of chiral nitrones derived from L-erythrulose, which is a simplified version of nitrone. This research has implications for the development of certain chemical compounds, potentially including methyl 6-nitronicotinate derivatives (Carda et al., 2000).

- Modified Nucleosides : Merino et al. (1998) demonstrated the synthesis of isoxazolidinyl thymidine derivatives, a type of modified nucleoside, from nitrones. This process may be relevant for exploring the potential applications of methyl 6-nitronicotinate in nucleoside modification (Merino et al., 1998).

Biochemistry and Pharmacology

- Bioactive 6-Nitronorepinephrine in Mammalian Brain : Shintani et al. (1996) identified 6-nitronorepinephrine in the mammalian brain, which is derived from norepinephrine. This compound inhibits catechol O-methyltransferase and NE transport, indicating a role in neurotransmission and potential pharmacological applications (Shintani et al., 1996).

Material Science and Engineering

- Polymerization and Material Properties :

- Polymerization of Acrolein Oxime : Ota et al. (1982) investigated the thermal oligomerization of 3-methyl-3-buten-2-one oxime, leading to the production of crystalline nitrone derivatives. This research highlights the potential use of methyl 6-nitronicotinate in polymer science and material engineering (Ota et al., 1982).

Organic Chemistry

- Synthesis and Fragmentation of Nitronate Compounds : Tohda et al. (1988) studied the reactions of electron-deficient nitro olefins with vinyl ethers, producing stable cyclic nitronic esters. This research provides insights into the synthesis and chemical behavior of compounds like methyl 6-nitronicotinate (Tohda et al., 1988).

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 6-nitropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-13-7(10)5-2-3-6(8-4-5)9(11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIAHISRDZCZKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-nitronicotinate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-Amino-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1324254.png)

![methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1324266.png)